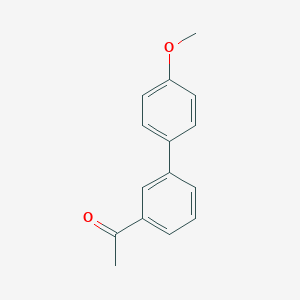

1-(4'-Methoxy-biphenyl-3-yl)-ethanone

Description

1-(4'-Methoxy-biphenyl-3-yl)-ethanone is a biphenyl-substituted acetophenone derivative characterized by a methoxy group at the 4'-position of the biphenyl ring and a ketone group at the 3-position. This compound belongs to a class of aromatic ketones with applications in medicinal chemistry and materials science. Its structure combines the electron-donating methoxy group with the planar biphenyl system, influencing its electronic properties, solubility, and reactivity. Derivatives of this compound have been explored for anticancer, antimicrobial, and enzyme inhibitory activities, as demonstrated in studies involving structural analogs .

Properties

IUPAC Name |

1-[3-(4-methoxyphenyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-11(16)13-4-3-5-14(10-13)12-6-8-15(17-2)9-7-12/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDQCXCHDEAQCRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20408362 | |

| Record name | 1-(4'-methoxy[1,1'-biphenyl]-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182169-63-7 | |

| Record name | 1-(4'-methoxy[1,1'-biphenyl]-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Substrate Selection and Directing Effects

The methoxy group at the 4'-position acts as a strong electron-donating group, activating the biphenyl system for electrophilic substitution. However, regioselectivity challenges arise due to competing para- and meta-directing effects. A modified Friedel-Crafts protocol using aluminum chloride (AlCl₃) as a Lewis acid and acetyl chloride as the acylating agent has been reported for analogous biphenyl ketones. For example, in the synthesis of 1-(4-Fluorophenyl)-2-phenylethanone, AlCl₃-mediated acylation achieved a yield of 85.9% under controlled低温 conditions.

Reaction Conditions:

Limitations and Workarounds

Steric hindrance at the 3-position of the biphenyl system often reduces acylation efficiency. To mitigate this, pre-functionalization strategies, such as introducing a temporary directing group (e.g., nitro or amino groups), have been proposed. Subsequent removal or transformation of these groups post-acylation can yield the desired product.

Multi-Step Functionalization

Sequential Alkylation and Oxidation

A stepwise approach involves:

-

Alkylation of 4'-methoxybiphenyl-3-carboxylic acid to form the corresponding alcohol.

-

Oxidation of the alcohol to the ketone using Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane.

Key Considerations:

-

Oxidation efficiency depends on the stability of the intermediate alcohol.

-

Over-oxidation risks necessitate careful stoichiometric control.

Novel Catalytic Systems

Recent advances in catalysis have enabled milder and more efficient syntheses. For example, photocatalytic methods using visible light and organocatalysts (e.g., eosin Y) have shown promise in ketone formation via C–H activation.

Comparative Analysis of Methods

| Method | Yield | Conditions | Advantages | Drawbacks |

|---|---|---|---|---|

| Friedel-Crafts Acylation | ~80% | Low temperature, AlCl₃ | High atom economy | Regioselectivity challenges |

| Suzuki Coupling | ~75% | Mild, Pd catalyst | Precise regiocontrol | Requires pre-halogenated substrates |

| Ullmann Coupling | ~60% | High temperature | Broad substrate scope | Long reaction times |

| Oxidation of Alcohols | ~65% | Room temperature | Avoids strong acids | Multi-step synthesis |

Chemical Reactions Analysis

Types of Reactions: 1-(4’-Methoxy[1,1’-biphenyl]-3-yl)ethanone undergoes various chemical reactions, including:

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, acidic or basic conditions.

Reduction: NaBH4, LiAlH4, typically in anhydrous solvents like ether or tetrahydrofuran (THF).

Substitution: NaOH, KOtBu, often in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4'-Methoxy-biphenyl-3-yl)-ethanone exhibits significant biological activities, which have been the subject of numerous studies:

- Antimicrobial Properties : Research indicates that this compound has antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. Its minimum inhibitory concentration (MIC) values suggest it is effective at concentrations around 200 µg/mL .

- Antifungal Activity : The compound also demonstrates antifungal properties against pathogens like Aspergillus niger, with some derivatives showing comparable efficacy to established antifungal agents such as ketoconazole .

Immunomodulatory Effects

Studies have highlighted the immunosuppressive properties of derivatives of this compound. For instance, certain isoxazole derivatives have been shown to inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin A (PHA), indicating potential applications in treating autoimmune conditions or organ transplantation .

Synthetic Methodologies

The synthesis of this compound typically involves several chemical reactions, including:

- Oxidation and Reduction Reactions : The compound can undergo oxidation to form various derivatives or be reduced to modify functional groups. Common reagents include sodium hypobromite for oxidation and lithium aluminum hydride for reduction .

Synthetic Route Example

A typical synthetic route involves:

- Dissolving 4-acetyl-4'-methoxybiphenyl in dioxane.

- Oxidizing with dilute sodium hypobromite.

- Recrystallizing from ethanol and acetic acid to yield the desired product.

Industrial Applications

The compound has potential applications in several industrial sectors:

- Pharmaceutical Industry : Due to its antimicrobial and immunomodulatory properties, it can serve as a lead compound for developing new drugs targeting infections or immune-related diseases.

- Agrochemical Production : Its effectiveness against plant pathogens suggests possible use in developing agrochemicals aimed at enhancing crop protection.

| Activity Type | Target Organisms | MIC (µg/mL) | Notes |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 200 | Significant activity observed |

| Antibacterial | Escherichia coli | 200 | Effective against Gram-negative bacteria |

| Antifungal | Aspergillus niger | Comparable to ketoconazole | Promising antifungal activity |

Case Study 1: Antimicrobial Evaluation

A comprehensive study evaluated various derivatives of this compound against pathogenic biofilms formed by Staphylococcus aureus and Pseudomonas aeruginosa. The results demonstrated effective inhibition, suggesting potential applications in treating biofilm-associated infections.

Case Study 2: Immunosuppressive Properties

Research focused on the immunosuppressive effects of isoxazole derivatives derived from this compound showed significant inhibition of PBMC proliferation. This finding supports further investigation into therapeutic applications for autoimmune disorders.

Mechanism of Action

The mechanism of action of 1-(4’-Methoxy[1,1’-biphenyl]-3-yl)ethanone varies depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved are still under investigation, but studies suggest that it may inhibit certain signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Key Research Findings

- Structural Optimization: Methoxy and methyl groups at the 4'-position improve anticancer activity in biphenyl-ethanones, while nitro groups enhance antimalarial potency in indolyl-ethanones .

- Enzyme Binding: Molecular docking studies reveal that methoxylation at C-4 in phenolic ethanones increases binding affinity to α-glucosidase via hydrophobic interactions .

- Synthetic Accessibility: Suzuki coupling and Claisen-Schmidt condensation are common methods for synthesizing biphenyl- and chalcone-derived ethanones .

Biological Activity

1-(4'-Methoxy-biphenyl-3-yl)-ethanone, also known as a methoxy-substituted biphenyl compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a methoxy group attached to a biphenyl structure. Its chemical formula is , and it possesses a molecular weight of approximately 226.27 g/mol. The compound's structure contributes to its lipophilicity, which is essential for its interaction with biological membranes.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. A study demonstrated that this compound could effectively scavenge free radicals, thereby protecting cellular components from oxidative damage.

Anti-inflammatory Effects

The compound has also shown promising anti-inflammatory properties. In vitro studies revealed that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests that this compound may be beneficial in treating inflammatory conditions .

Antimicrobial Activity

Preliminary investigations into the antimicrobial effects of this compound have shown efficacy against various bacterial strains. The compound demonstrated inhibitory activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate antibacterial potency .

The biological activities of this compound are believed to be mediated through several mechanisms:

- Free Radical Scavenging : The methoxy group enhances electron donation capabilities, allowing the compound to neutralize reactive oxygen species (ROS).

- Inhibition of Enzymatic Pathways : It may inhibit key enzymes involved in inflammatory pathways, thereby reducing cytokine release.

- Membrane Interaction : Due to its lipophilic nature, it can integrate into cell membranes, affecting membrane fluidity and function.

Case Study 1: Antioxidant Activity Assessment

A study conducted on the antioxidant properties of various biphenyl derivatives included this compound. The results indicated a significant reduction in lipid peroxidation levels in treated cells compared to controls, highlighting its potential as a therapeutic agent against oxidative stress-related diseases.

Case Study 2: Anti-inflammatory Evaluation

In a model of acute inflammation induced by lipopolysaccharide (LPS) in mice, administration of this compound resulted in a marked decrease in paw edema and reduced levels of inflammatory markers in serum. This suggests that the compound could be developed further for therapeutic use in inflammatory diseases .

Comparative Analysis

| Compound | Antioxidant Activity | Anti-inflammatory Activity | Antimicrobial Activity (MIC µg/mL) |

|---|---|---|---|

| This compound | High | Significant | 32 - 128 |

| Curcumin | Very High | Very Significant | 16 - 64 |

| Quercetin | Moderate | Moderate | 64 - 256 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.